5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

Chemoenzymatic Synthesis Nucleoside Analogs Substrate Specificity

The 5-ethyl substituent uniquely governs steric constraints in enzymatic reactions (e.g., PNP substrate rejection) and influences nucleoside analog potency. This distinct scaffold ensures reproducible derivatization for SAR studies and MOF/agrochemical tuning. Procure this ≥95% purity compound for reliable screening and synthetic outcomes.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 107469-68-1
Cat. No. B1442371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
CAS107469-68-1
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1)C(=O)O
InChIInChI=1S/C5H7N3O2/c1-2-3-6-4(5(9)10)8-7-3/h2H2,1H3,(H,9,10)(H,6,7,8)
InChIKeyYCSCQSNFOLNMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 107469-68-1): Core Chemical Properties and Procurement Fundamentals


5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 107469-68-1) is a 5-substituted heterocyclic compound within the 1,2,4-triazole-3-carboxylic acid class, defined by a triazole core bearing an ethyl group at position 5 and a carboxylic acid functionality at position 3 . This core scaffold serves as a versatile building block for the synthesis of nucleoside analogs, pharmaceutical intermediates, and agrochemical actives, owing to its capacity for functionalization and inherent bioactivity profile associated with triazole derivatives [1]. The compound is commercially available from specialized chemical vendors, typically at purities of 95% or higher, and is utilized in research and development settings for derivatization and screening applications [2].

Why Generic 1,2,4-Triazole-3-carboxylic Acids Cannot Substitute 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid


The 5-alkyl substituent on the 1,2,4-triazole-3-carboxylic acid scaffold is not a passive feature but a critical determinant of chemical reactivity, physicochemical properties, and biological recognition. The ethyl group at the 5-position of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid imposes a distinct steric and electronic environment that directly influences the outcome of derivatization reactions and the compound's suitability as a substrate in enzymatic transformations [1]. For instance, in chemoenzymatic syntheses of ribavirin analogs, the steric bulk of the 5-substituent has been shown to govern whether the triazole base is accepted by purine nucleoside phosphorylase (PNP), with even small changes (e.g., ethyl vs. hydrogen) leading to a complete loss of substrate activity [2]. Generic or alternative 5-substituted triazole carboxylic acids cannot be assumed to behave identically, making compound-specific selection essential for reproducible synthetic outcomes and reliable biological screening.

Quantitative Differentiation Evidence: 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid vs. Analogs


PNP Substrate Specificity: 5-Ethyl Triazole Base is Not Accepted for Enzymatic Glycosylation

The compound 5-ethyl-1,2,4-triazole-3-carboxamide, the direct amide derivative of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid, was evaluated as a substrate for Escherichia coli purine nucleoside phosphorylase (PNP)-mediated transglycosylation. It was found to be completely unsuitable as a substrate for PNP, a finding that directly contrasts with the behavior of the unsubstituted (5-H) triazole base, which serves as a competent substrate [1].

Chemoenzymatic Synthesis Nucleoside Analogs Substrate Specificity

Distinct Physicochemical Profile: Predicted Solubility and Stability Characteristics

The ethyl substitution at the 5-position of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid contributes to a distinct physicochemical profile compared to its close analog, 5-methyl-1,2,4-triazole-3-carboxylic acid. While direct experimental solubility data for the target compound are not readily available in primary literature, vendor-reported properties and structure-property relationship models indicate excellent thermal stability and high solubility in polar solvents such as water and ethanol [1]. This is in contrast to the more polar 5-methyl analog, which exhibits different solubility and crystallization behavior, impacting its handling and formulation [2].

Physicochemical Properties Formulation Solubility

Synthetic Versatility as a Building Block for 5-Substituted Nucleoside Analogs

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is a key precursor for the synthesis of 5-ethyl-substituted ribavirin analogs, a class of compounds with demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza H5N1 virus [1]. Its ethyl group serves as a specific structural handle that, when incorporated into the final nucleoside, can modulate antiviral potency and cytotoxicity profiles in a manner distinct from other 5-alkyl or 5-aryl analogs [1].

Medicinal Chemistry Nucleoside Synthesis Building Blocks

Efficient Synthetic Accessibility via Universal Precursor Method

The compound is produced via a universal precursor method (Russian patent RU2605414C1) that yields 5-substituted 1,2,4-triazole-3-carboxylic acids with fewer process steps and higher total output compared to earlier methods [1]. This improved synthetic route is specifically applicable to the 5-ethyl derivative and other alkyl/aryl substituted analogs, providing a more cost-effective and scalable supply chain.

Process Chemistry Synthetic Methodology Cost Efficiency

Recommended Research and Industrial Applications for 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 107469-68-1)


Synthesis of 5-Ethyl Ribavirin Analogs for Antiviral Screening

The compound serves as the starting material for the synthesis of 5-ethyl-1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. These analogs are of interest for evaluating structure-activity relationships (SAR) against viruses such as HSV-1 and influenza H5N1, where the 5-ethyl group can modulate antiviral potency and cytotoxicity [1].

Chemoenzymatic Synthesis Route Optimization Studies

Due to its documented lack of substrate activity with E. coli PNP [1], the compound (or its amide) is a valuable negative control and a probe for studying steric constraints in enzyme active sites. It is used to benchmark alternative glycosylation strategies, such as chemical glycosylation, for the production of 5-substituted nucleosides.

Physicochemical Property Screening and Formulation Development

The compound's distinct solubility profile and thermal stability, as reported in vendor datasheets [2], make it a suitable candidate for screening in formulation studies where specific physicochemical properties are required for downstream processing or biological assays. It can be compared against other 5-alkyl analogs to optimize solubility and stability parameters.

Building Block for Agrochemical and Material Science Derivatives

5-Substituted 1,2,4-triazole-3-carboxylic acids are foundational building blocks in the synthesis of fungicides, herbicides, and coordination polymers [3]. The 5-ethyl derivative provides a specific steric and electronic profile for tuning the properties of metal-organic frameworks (MOFs) or agrochemical actives, differentiating it from smaller (methyl) or larger (propyl) alkyl substituents.

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